Thermodynamic Stability Advantage: 8 kJ mol⁻¹ Lower Energy than 1,2-Dimethylallyl Isomer
Quantum-chemical calculations at the B3PW91/6-311++G(2d,2p) level predict that the 1,1-dimethylallyl radical is the most stable C₅H₉ isomer formed by H-atom addition to isoprene, with an energy approximately 8 kJ mol⁻¹ lower than the 1,2-dimethylallyl radical [1]. This thermodynamic preference translates into a lower barrier for the H-atom addition pathway at the terminal carbon, directly influencing isomer product distributions in low-temperature matrix experiments [1].
| Evidence Dimension | Relative electronic energy of isomeric radicals |
|---|---|
| Target Compound Data | 0 kJ mol⁻¹ (reference); most stable isomer |
| Comparator Or Baseline | 1,2-Dimethylallyl radical: +8 kJ mol⁻¹ higher in energy |
| Quantified Difference | ΔE ≈ –8 kJ mol⁻¹ favoring 1,1-dimethylallyl |
| Conditions | B3PW91/6-311++G(2d,2p) DFT calculations; solid para-hydrogen matrix at 3.2 K |
Why This Matters
Procurement of the correct isomer is essential for experiments relying on thermodynamic or kinetic modeling, as the 8 kJ mol⁻¹ energy gap corresponds to a Boltzmann factor difference of ~25 at 298 K, significantly altering predicted product distributions.
- [1] Amicangelo, J.C. & Lee, Y.-P. Infrared spectra of the 1,1-dimethylallyl and 1,2-dimethylallyl radicals isolated in solid para-hydrogen. J. Chem. Phys. 149, 204304 (2018). View Source
